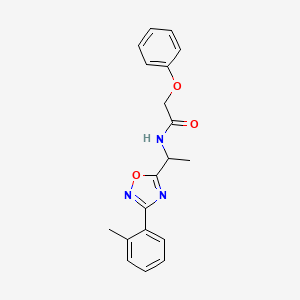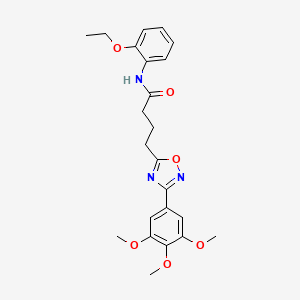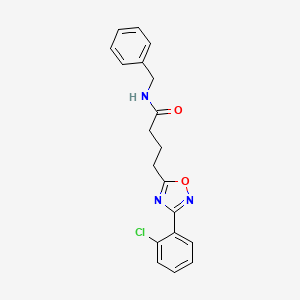
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its potential biomedical applications. HQNO is a derivative of isoniazid, an anti-tuberculosis drug, and is structurally similar to quinolone antibiotics.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been studied extensively for its potential biomedical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Wirkmechanismus
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide exerts its antimicrobial and anticancer effects through a mechanism that involves the inhibition of bacterial and cancer cell respiration. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide inhibits the activity of NADH dehydrogenase, an enzyme that plays a critical role in the electron transport chain, leading to the depletion of ATP and the production of reactive oxygen species. The resulting oxidative stress leads to cell death in both bacteria and cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to possess anti-inflammatory and neuroprotective effects. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the activity of the electron transport chain in dopaminergic neurons.
Vorteile Und Einschränkungen Für Laborexperimente
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and its ability to induce oxidative stress in cancer cells. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of interest is the development of new antimicrobial agents based on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. Another area of interest is the further investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide's anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide warrant further investigation, particularly in the context of Parkinson's disease. Finally, the development of new methods for the synthesis and purification of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide could lead to the development of more potent and effective compounds.
Synthesemethoden
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide can be synthesized using a multi-step process that involves the reaction of isoniazid with 2-hydroxy-3-quinolinecarboxaldehyde and p-tolylmethylamine. The resulting compound is N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, which can be purified using various methods, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-6-8-20(9-7-16)26(23(28)17-10-12-24-13-11-17)15-19-14-18-4-2-3-5-21(18)25-22(19)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWJMGZYTYBRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)









![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)

